molecular formula C15H10ClNO4S B065708 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid CAS No. 175278-52-1

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Cat. No.: B065708
CAS No.: 175278-52-1
M. Wt: 335.8 g/mol
InChI Key: SMDXKQQBZBHRFO-UHFFFAOYSA-N
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Description

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is a synthetic compound used for various scientific research applications. It is a member of the nitrophenyl acrylate family, which is a group of compounds with a specific chemical structure, consisting of a nitrophenyl group attached to an acrylate group. The compound is used in laboratory experiments to study the biochemical and physiological effects of its components and to understand the mechanism of action of its components.

Scientific Research Applications

  • Anti-Malarial Agents :

    • A derivative, [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, has been developed as a lead for anti-malarial agents. It showed significant activity against the multi-drug resistant Plasmodium falciparum strain Dd2 (Wiesner et al., 2003).
  • High-Internal-Phase Emulsions for Reactive Monolithic Polymer Supports :

    • Aryl acrylate based high-internal-phase emulsions (HIPEs), containing 4-nitrophenyl acrylate, have been used to create highly porous monolithic materials. These materials are very reactive towards nucleophiles and can be functionalized for various applications (Krajnc et al., 2005).
  • Antibacterial Activities :

    • Compounds synthesized from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid exhibited strong antibacterial activities against Staphylococcus aureus (Hirao et al., 1971).
  • Cytosolic Phospholipase A2α Inhibitors :

    • A derivative was used to design new indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors. These inhibitors have potential in treating various inflammatory conditions (Tomoo et al., 2014).
  • Optoelectronic Properties :

    • A related compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, has been studied for its optoelectronic and thermodynamic properties, indicating its potential as a nonlinear optical material (Fonkem et al., 2019).
  • Leather Industry Applications :

    • 4-Chlorophenyl acrylate, a similar compound, has been copolymerized with methyl acrylate for use in the leather industry as binders for top coat and base coat materials (Thamizharasi et al., 1999).
  • Photoisomerism and Photocrosslinking Studies :

    • Polymers containing chalcone moiety and similar acrylate structures have shown photoisomerism and photocrosslinking properties, which are useful for advanced technologies (Suresh et al., 2016; Suresh & Arun, 2022).
  • Synthesis of Danshensu Derivatives :

    • Derivatives of this compound have been synthesized for potential cardiovascular drug development (Fang-gan, 2015).

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDXKQQBZBHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384295
Record name 3-[4-[(4-chlorophenyl)thio]-3-nitrophenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-52-1
Record name 3-[4-[(4-chlorophenyl)thio]-3-nitrophenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of cPLA2α inhibition, and how does 3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid contribute to this area of research?

A: cPLA2α plays a crucial role in the arachidonic acid cascade, ultimately leading to the production of inflammatory mediators like prostaglandins and leukotrienes. Inhibiting cPLA2α is a promising strategy for treating inflammatory diseases. []

Q2: How did researchers use the information gleaned from studying this compound to develop more potent cPLA2α inhibitors?

A: Researchers systematically modified the structure of this compound and evaluated the impact of these modifications on cPLA2α inhibitory activity. [] This structure-activity relationship (SAR) study revealed that incorporating a 1-(p-substituted)phenyl, a 3-phenylethyl, and a 5-propanoic acid group on the indole core significantly enhanced inhibitory potency. [] This systematic approach, guided by the initial activity of this compound, enabled the development of ASB14780, a significantly more potent cPLA2α inhibitor with promising in vitro and in vivo activity. []

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